molecular formula C9H14O3 B14350352 Ethyl 3-ethoxypenta-2,4-dienoate CAS No. 96222-66-1

Ethyl 3-ethoxypenta-2,4-dienoate

Cat. No.: B14350352
CAS No.: 96222-66-1
M. Wt: 170.21 g/mol
InChI Key: IIFZMQMVKVOJPZ-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxypenta-2,4-dienoate is an organic compound with the molecular formula C9H14O3 It is a conjugated diene ester, characterized by the presence of two double bonds conjugated with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired conjugated diene ester. Another method is the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters to achieve similar results. These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Catalysts such as palladium or iron salts may be used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated esters.

    Substitution: Amino or thio-substituted esters.

Scientific Research Applications

Ethyl 3-ethoxypenta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated, resulting in the formation of saturated esters. Substitution reactions involve nucleophilic attack on the ethoxy group, leading to the formation of substituted esters.

Comparison with Similar Compounds

Ethyl 3-ethoxypenta-2,4-dienoate can be compared with other conjugated diene esters, such as ethyl 2,4-hexadienoate and ethyl 2,4-decadienoate. These compounds share similar chemical properties but differ in their chain length and substitution patterns. This compound is unique due to its specific ethoxy substitution, which imparts distinct reactivity and applications.

List of Similar Compounds

  • Ethyl 2,4-hexadienoate
  • Ethyl 2,4-decadienoate
  • Ethyl 2,4-pentadienoate

Properties

CAS No.

96222-66-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-ethoxypenta-2,4-dienoate

InChI

InChI=1S/C9H14O3/c1-4-8(11-5-2)7-9(10)12-6-3/h4,7H,1,5-6H2,2-3H3

InChI Key

IIFZMQMVKVOJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)C=C

Origin of Product

United States

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